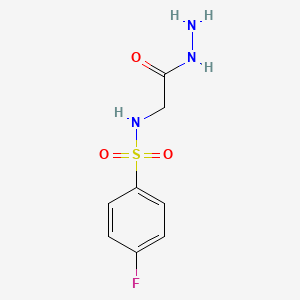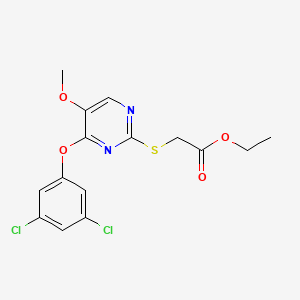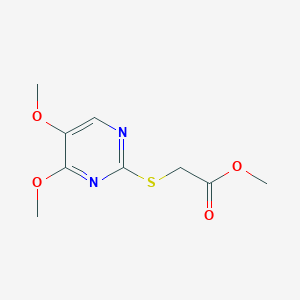![molecular formula C16H15Cl2NO3S B3127728 N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide CAS No. 338424-13-8](/img/structure/B3127728.png)
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide (4-CPSMPA) is a novel organosulfur compound that has recently been synthesized and studied for its potential applications in the field of scientific research. 4-CPSMPA is an analog of the well-known organosulfur compound N-acetyl-L-cysteine (NAC), and is of particular interest due to its unique chemical structure and potential applications.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols, compounds related to the chlorophenyl groups in N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide, are evaluated for their environmental impact. They exhibit moderate toxicity to mammalian and aquatic life, with their persistence depending on environmental conditions and the presence of adapted microflora capable of biodegrading these compounds. Bioaccumulation is expected to be low, but chlorophenols can exert a strong organoleptic effect on the aquatic environment (Krijgsheld & Gen, 1986).
Cancer Research and Treatment
Research on mafosfamide, a cyclophosphamide analog, provides insight into the application of sulfonamide-related compounds in cancer treatment. Mafosfamide's effects on various types of cancer cells during preclinical investigations and clinical trials highlight its potential as a candidate for anticancer therapy. It has shown good tolerability and efficacy, especially for patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors, indicating its utility in regional cancer therapy (Mazur et al., 2012).
Chemoprevention and Antitumor Effects
Sulforaphane, found in cruciferous vegetables like broccoli, cabbage, and cauliflower, demonstrates antioxidative, chemopreventive, and antitumor effects. This compound, structurally similar due to its sulfur-containing group, indicates the potential health benefits of compounds with sulfonamide and chlorophenyl components. Sulforaphane's ability to induce apoptosis in prostate cancer cells through various molecular pathways, including the activation of tumor suppressor genes and interference with hormone receptors, supports its role in preventing, delaying, or reversing preneoplastic or advanced prostate lesions (Ferreira et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-(4-chlorophenyl)sulfinyl-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-16(21,10-23(22)14-8-4-12(18)5-9-14)15(20)19-13-6-2-11(17)3-7-13/h2-9,21H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSWFTBGZGCHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B3127671.png)
![1-[(4-Methylphenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B3127678.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3127684.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate](/img/structure/B3127692.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide](/img/structure/B3127703.png)


![2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3127714.png)

![(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3127722.png)
![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127724.png)
![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127725.png)
